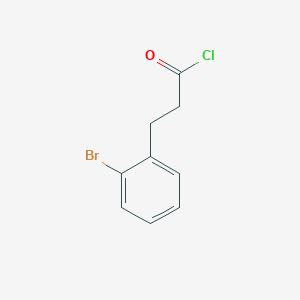

3-(2-Bromophenyl)propanoyl chloride

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(2-bromophenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-4H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGFPFUUJHMSPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90725-40-9 | |

| Record name | 3-(2-bromophenyl)propanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 2 Bromophenyl Propanoyl Chloride and Precursors

Advanced Synthetic Routes to 3-(2-Bromophenyl)propanoic Acid (Precursor)

Efficiency and cost-effectiveness are critical for the industrial production of chemical intermediates. Advanced synthetic strategies, such as continuous flow processes and one-pot reactions, have been developed for the synthesis of 3-(2-bromophenyl)propanoic acid.

Continuous flow chemistry offers significant improvements in efficiency, safety, and scalability for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. rsc.orgnih.gov Instead of large-scale batch reactors, reactants are pumped through tubes where they mix and react. rsc.org This technology allows for precise control over reaction parameters such as temperature and residence time, which have been identified as the most significant factors affecting product yield in such systems. rsc.org Computational fluid dynamics (CFD) can be used as a valuable tool to model and optimize these processes, reducing the need for extensive experimentation. rsc.org The synthesis of various pharmaceutical intermediates has been successfully demonstrated using continuous flow methodologies, highlighting the potential for producing precursors like 3-(2-bromophenyl)propanoic acid in a more controlled and efficient manner. nih.govresearchgate.net

To address issues such as long reaction sequences and high production costs in traditional syntheses, one-pot procedures have been developed for 3-(2-bromophenyl)propanoic acid. google.comgoogle.com An industrialized one-pot method starts with 2-bromobenzaldehyde (B122850). google.comgoogle.com This process involves a sequence of reactions carried out in the same reactor, which avoids the need for isolation and purification of intermediate compounds. google.com

The synthesis proceeds through a series of steps in a triethylamine (B128534) formate (B1220265) system: condensation with a malonic acid derivative (like isopropylidene malonate), followed by reduction, hydrolysis, and finally decarboxylation. google.comgoogle.com The reaction mixture is then acidified with hydrochloric acid to generate the crude 3-(2-bromophenyl)propanoic acid. google.comgoogle.com The final product is obtained in high purity after recrystallization. google.comgoogle.com This one-pot approach provides a more streamlined and industrially viable route to this key precursor. google.com

Table 2: One-Pot Synthesis of 3-(2-Bromophenyl)propanoic Acid

| Step | Reactants/Reagents | Conditions | Outcome | Citation |

|---|---|---|---|---|

| 1 | 2-Bromobenzaldehyde, Isopropylidene malonate, Triethylamine, Formic acid | Heat to 95-100 °C for 2-4 hours | Condensation, reduction, hydrolysis, decarboxylation sequence | google.com |

| 2 | Hydrochloric acid, Water | 15-35 °C | Acidification to precipitate crude product | google.com |

| 3 | Ethyl acetate (B1210297), n-Heptane | 15-20 °C, followed by cooling to 5-10 °C | Recrystallization and purification | google.com |

| Final | White powder of 3-(2-bromophenyl)propanoic acid (Purity: 98%, Yield: ~75%) | google.com |

Optimization of Reaction Conditions and Solvent Systems

The optimization of reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and costs. For the synthesis of acyl chlorides, the choice of solvent and reaction temperature is critical. Anhydrous conditions are paramount as acyl chlorides are highly reactive towards water, leading to hydrolysis back to the carboxylic acid. researchgate.net Solvents such as dichloromethane (B109758), chloroform, and tetrahydrofuran (B95107) (THF) are commonly employed for these transformations. researchgate.netresearchgate.net The use of a base, like triethylamine, can be beneficial in some related reactions to neutralize the HCl generated. researchgate.net

In the synthesis of the precursor, 3-(2-bromophenyl)propanoic acid, optimization involves controlling the temperature and the ratio of reactants. For instance, in the one-pot synthesis from 2-bromobenzaldehyde, the reaction temperature is maintained between 90-105°C for 2-5 hours. google.com The purification of the resulting 3-(2-bromophenyl)propanoic acid is optimized through a recrystallization process using a mixed solvent system of ethyl acetate and n-heptane. google.comgoogle.com The ratio of these solvents is carefully controlled to remove a significant impurity, leading to a final product with a purity of over 98%. google.comgoogle.com

A study on the synthesis of N-chloroacetanilides and amides from various acid chlorides highlights the importance of solvent choice. While many reactions are performed in organic solvents, this research demonstrates the feasibility of using a phosphate (B84403) buffer system, which can be considered a greener alternative. researchgate.net

The following table summarizes optimized conditions for the synthesis of 3-(2-bromophenyl)propanoic acid, a key precursor.

| Parameter | Optimized Condition | Source |

| Starting Material | 2-bromobenzaldehyde | google.comgoogle.com |

| Reagents | Isopropylidene malonate, triethylamine, formic acid | google.comgoogle.com |

| Reaction Temperature | 95-100°C | google.com |

| Reaction Time | 2-4 hours | google.com |

| Purification Solvent | Ethyl acetate/n-heptane | google.comgoogle.com |

| Final Purity | >98% | google.comgoogle.com |

| Overall Yield | >72% | google.com |

Green Chemistry Approaches in Acyl Chloride Synthesis

Green chemistry principles are increasingly being applied to chemical syntheses to reduce environmental impact. In the context of acyl chloride synthesis, this involves exploring less hazardous reagents and solvent systems. One approach is the use of water as a solvent for certain acylation reactions, although this is challenging due to the high reactivity of acid chlorides with water. tandfonline.com However, some research has shown that under specific conditions, such as using a phosphate buffer, N-chloroacetylation of amines with acid chlorides can be achieved efficiently in an aqueous environment. researchgate.nettandfonline.com This method offers advantages like rapid reaction times (around 20 minutes) and high yields. researchgate.nettandfonline.com

Another green approach focuses on the use of bio-based solvents. Cyrene™, a dipolar aprotic solvent derived from cellulose, has been demonstrated as a viable alternative to toxic solvents like DMF and dichloromethane for the synthesis of amides from acid chlorides. rsc.org This protocol not only avoids hazardous solvents but also simplifies the work-up procedure, leading to a significant increase in molar efficiency. rsc.org

The development of metal-free reaction conditions is another key aspect of green chemistry. A study on the synthesis of amides from acid chlorides reported a metal-free process under neutral conditions, providing an eco-friendly and scalable method. researchgate.nettandfonline.com

Industrial Scalability Considerations for Production Methodologies

The industrial-scale production of 3-(2-Bromophenyl)propanoyl chloride and its precursor, 3-(2-bromophenyl)propanoic acid, requires robust, cost-effective, and safe manufacturing processes. The patented one-pot synthesis of 3-(2-bromophenyl)propanoic acid from 2-bromobenzaldehyde is highlighted as being particularly suitable for large-scale industrial production due to its mild reaction conditions, shorter reaction times, and use of less corrosive and hazardous materials compared to alternative routes. google.comgoogle.com For example, an alternative route starting from 2-bromobenzyl bromide is considered less suitable for industrial production due to the corrosive and pungent nature of the starting material. google.comgoogle.com

The scalability of the purification process is also a critical factor. The use of an ethyl acetate and n-heptane solvent system for the recrystallization of 3-(2-bromophenyl)propanoic acid has been successfully scaled up from laboratory to industrial production, yielding a high-purity product. google.comgoogle.com The patent details specific quantities for a 1500-liter reactor, demonstrating the process's industrial applicability. google.com

For the conversion to the acyl chloride, the use of thionyl chloride is a common industrial method for producing various acyl chlorides. wikipedia.org However, the handling of corrosive reagents like thionyl chloride and the management of by-products such as sulfur dioxide and hydrogen chloride gas require specialized equipment and safety protocols in an industrial setting. google.com

The table below outlines key considerations for the industrial scalability of the synthesis of 3-(2-bromophenyl)propanoic acid.

| Factor | Consideration | Source |

| Starting Materials | Low cost and low hazard (e.g., 2-bromobenzaldehyde) | google.comgoogle.com |

| Reaction Type | One-pot reaction to minimize steps and handling | google.comgoogle.com |

| Reaction Conditions | Mild temperatures and pressures | google.comgoogle.com |

| Purification | Efficient and scalable recrystallization process | google.comgoogle.com |

| Equipment | Standard chemical reactors (e.g., enamel reaction stills) | google.com |

| By-product Management | Safe handling and disposal of gases and waste streams | google.com |

Reactivity and Mechanistic Investigations of 3 2 Bromophenyl Propanoyl Chloride

The presence of both an acyl chloride and an aryl bromide moiety within the same molecule makes 3-(2-Bromophenyl)propanoyl chloride a bifunctional substrate with rich and complex reactivity. The chemical behavior of this compound is dominated by reactions at these two distinct sites.

Nucleophilic Acyl Substitution Reactions at the Acyl Chloride Moiety

The acyl chloride group is a highly reactive derivative of a carboxylic acid, readily undergoing nucleophilic acyl substitution. libretexts.org This reactivity stems from the electron-withdrawing nature of both the oxygen and chlorine atoms attached to the carbonyl carbon, which imparts a significant partial positive charge on the carbon, making it a prime target for nucleophiles. chemguide.co.uk

Mechanism of Nucleophilic Attack and Chloride Elimination

The generally accepted mechanism for nucleophilic acyl substitution is a two-step process known as the nucleophilic addition-elimination mechanism. sparkl.memasterorganicchemistry.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nuc:-) on the electrophilic carbonyl carbon. This attack breaks the carbon-oxygen π-bond, and the electrons are pushed onto the oxygen atom, forming a tetrahedral alkoxide intermediate. youtube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed by the lone pair of electrons from the oxygen atom. Simultaneously, the chloride ion, being an excellent leaving group, is expelled. youtube.comchemguide.co.uk

Kinetic Studies of Acylation Reactions

While specific kinetic data for this compound is not extensively documented in readily available literature, the kinetics of acylation reactions involving acyl chlorides are well-understood. These reactions typically follow second-order kinetics, as the rate-determining step involves the collision of two species: the acyl chloride and the nucleophile. youtube.com

The rate of reaction can be expressed as: Rate = k[RCOCl][Nuc]

Where:

[RCOCl] is the concentration of the acyl chloride (in this case, this compound).

[Nuc] is the concentration of the nucleophile.

k is the second-order rate constant.

The reactivity is highly dependent on the strength of the nucleophile. Stronger nucleophiles, such as primary amines or alkoxides, react much more vigorously and rapidly than weaker, neutral nucleophiles like water or alcohols. savemyexams.comchemistrysteps.com The steric hindrance around the carbonyl group and at the nucleophile can also influence the reaction rate.

Role of Lewis Acid Catalysis in Enhancing Reactivity

The electrophilicity of the carbonyl carbon in this compound can be further increased through the use of a Lewis acid catalyst. This is a common strategy, particularly in reactions with weak nucleophiles like aromatic rings in Friedel-Crafts acylations. lscollege.ac.inlibretexts.org

The Lewis acid (e.g., AlCl₃, FeCl₃) coordinates to either the carbonyl oxygen or the chlorine atom. lscollege.ac.in This coordination withdraws electron density from the carbonyl carbon, making it significantly more electrophilic and thus more susceptible to attack by even weak nucleophiles. libretexts.orgbyjus.com This activation facilitates the formation of the key acylium ion intermediate, which is a powerful electrophile. scilit.com Recent research has also explored the use of Lewis acids in transition metal-catalyzed reactions, such as gold-catalyzed Stille-type couplings of acyl chlorides, where the Lewis acid plays a critical role in the catalytic cycle. rsc.org

Reactions Involving the Aryl Bromide Moiety

The aryl bromide portion of the molecule opens the door to a vast array of powerful carbon-carbon bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. These reactions provide a modular approach to synthesizing complex molecular architectures.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi)

The Suzuki, Stille, and Negishi reactions are cornerstone methods in modern organic synthesis that enable the coupling of the aryl bromide with various organometallic reagents. organic-chemistry.orgrwth-aachen.de A significant challenge and area of interest when using this compound as a substrate is achieving chemoselectivity—selectively reacting at the C-Br bond without affecting the highly reactive acyl chloride.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. ucc.ienih.gov While aryl bromides are common substrates, the reaction can also be adapted for acyl chlorides. nih.govnsf.gov Achieving selectivity for the C(sp²)-Br bond often requires careful selection of the catalyst, ligands, and reaction conditions to avoid competitive reaction at the C(acyl)-Cl bond. liv.ac.uknih.gov

Stille Coupling: The Stille reaction couples the aryl bromide with an organotin compound (organostannane) catalyzed by palladium. wikipedia.org This reaction is known for its tolerance of a wide range of functional groups. nih.gov Interestingly, specific catalytic systems have been developed that show complete chemoselectivity for the coupling of acyl chlorides over aryl bromides, allowing for the synthesis of ketones while leaving the aryl bromide intact for subsequent transformations. rsc.orgrsc.org Conversely, other conditions can favor reaction at the aryl bromide.

Negishi Coupling: This reaction utilizes an organozinc reagent as the coupling partner with the aryl bromide, catalyzed by a nickel or palladium complex. organic-chemistry.org Negishi couplings are noted for their high reactivity and the ability to perform couplings with a broad scope of substrates, including functionalized aryl bromides and chlorides. nih.govacs.orgnih.gov The choice of ligand is crucial for promoting the desired reductive elimination over side reactions. nih.govpitt.edu

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

Transmetalation: The organic group from the organometallic reagent (boron, tin, or zinc) is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

| Reaction | Organometallic Reagent (R-M) | Typical Catalyst | Typical Base/Additive | Key Advantages |

|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acids/Esters (R-B(OR)₂) | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Organoboron reagents are generally stable, non-toxic, and commercially available. nih.gov |

| Stille | Organostannanes (R-SnR'₃) | Pd(PPh₃)₄, [(t-Bu)₂P(OH)]₂PdCl₂ | Often not required; sometimes Cu(I) salts are added. | Tolerant of many functional groups; organostannanes are stable. wikipedia.orgnih.gov |

| Negishi | Organozinc Halides (R-ZnX) | Pd(PPh₃)₄, Pd(P(t-Bu)₃)₂, Ni(dppe)Cl₂ | Not required. | High reactivity of organozinc reagents allows for coupling of less reactive halides. organic-chemistry.orgpitt.edu |

Carbonylation Reactions

Carbonylation reactions introduce a carbonyl group into a molecule using carbon monoxide (CO). d-nb.info Palladium catalysts are widely used for the carbonylation of aryl halides to produce aldehydes, ketones, carboxylic acids, and their derivatives. d-nb.infoorganic-chemistry.orgnih.gov

For this compound, carbonylation can be directed at the aryl bromide position. The palladium-catalyzed carbonylation of aryl bromides typically proceeds at atmospheric or elevated pressure of CO. d-nb.infonih.gov The reaction mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by the insertion of CO into the aryl-palladium bond to form a Pd(II)-acyl complex. researchgate.net This complex can then react with a nucleophile (e.g., an alcohol to form an ester or an amine to form an amide) in a reductive elimination step to yield the carbonylated product and regenerate the Pd(0) catalyst. nih.govrsc.org

The choice of ligand is critical for a successful carbonylation reaction, with ligands like Xantphos being effective for a variety of aryl bromides. nih.gov These reactions often tolerate a range of functional groups. nih.gov Carbonylative Stille and Heck reactions have also been developed for the synthesis of complex molecules like 2-naphthols. nih.gov Furthermore, intramolecular carbonylation reactions can be used to synthesize cyclic compounds. nih.gov

Radical Reactions and Mechanistic Pathways

Radical reactions involve intermediates with unpaired electrons and proceed through a chain mechanism characterized by initiation, propagation, and termination steps. lumenlearning.comyoutube.com The aryl bromide moiety of this compound can participate in radical reactions.

The initiation step involves the generation of a radical, which can be achieved through the use of a radical initiator or via photoredox catalysis as discussed earlier. chemistryviews.orglumenlearning.com In the propagation phase, the generated radical reacts with the substrate to form a new radical, which continues the chain reaction. lumenlearning.comlibretexts.org For instance, an aryl radical can be generated from the C-Br bond. This radical can then undergo further reactions, such as addition to an alkene or an intramolecular cyclization. libretexts.org

The stability of the radical intermediate plays a significant role in the selectivity of the reaction. masterorganicchemistry.com For example, in free-radical halogenations, the selectivity for abstracting a hydrogen atom is influenced by the stability of the resulting alkyl radical. masterorganicchemistry.com Similarly, the reactivity of an aryl radical generated from this compound will be influenced by the substituents on the aromatic ring.

Termination steps involve the combination of two radicals to form a stable molecule, thus ending the chain reaction. lumenlearning.com

Table 3: The Three Steps of a Radical Chain Reaction

| Step | Description |

| Initiation | Formation of radicals from a non-radical species, often requiring an energy input like heat or light. lumenlearning.comyoutube.com |

| Propagation | A radical reacts with a stable molecule to form a new product and another radical, which continues the chain. lumenlearning.comyoutube.com |

| Termination | Two radicals combine to form a stable, non-radical product, ending the chain reaction. lumenlearning.comyoutube.com |

This table summarizes the fundamental stages of a radical chain reaction mechanism.

Chemoselectivity in Bifunctional Transformations

The presence of two distinct reactive sites in this compound—the acyl chloride and the aryl bromide—presents a challenge and an opportunity for chemoselective transformations.

Acyl chlorides and aryl bromides exhibit different reactivities, which can be exploited to achieve selective transformations. Acyl chlorides are highly electrophilic and readily undergo nucleophilic acyl substitution with a wide range of nucleophiles. pearson.comorgoreview.comwikipedia.org This reactivity is due to the good leaving group ability of the chloride ion and the electron-withdrawing nature of the carbonyl group. orgoreview.com

On the other hand, the aryl bromide is generally less reactive towards nucleophilic attack but is an excellent substrate for transition metal-catalyzed cross-coupling reactions, as discussed previously. libretexts.orgnih.gov The C-Br bond is significantly weaker than the C-Cl bond of the acyl chloride, making it more susceptible to oxidative addition by low-valent metal complexes like Pd(0) or Ni(0). nih.gov

This difference in reactivity allows for orthogonal transformations where one functional group can be selectively reacted while the other remains intact. For example, it is possible to perform a nucleophilic substitution at the acyl chloride position without affecting the aryl bromide, or to carry out a Suzuki or Heck reaction at the aryl bromide position while preserving the acyl chloride functionality. nsf.gov The choice of reagents and reaction conditions is paramount in controlling the chemoselectivity of these transformations. For instance, a mechanochemical solvent-free method has been developed for the highly chemoselective synthesis of ketones from acyl chlorides and boronic acids, highlighting the ability to selectively target the C(acyl)-Cl bond. nsf.gov Similarly, cobalt-catalyzed cross-coupling reactions can selectively form ketones from acyl chlorides and arylzinc bromides.

Computational and Theoretical Studies of Reaction Mechanisms

Computational chemistry provides powerful tools to investigate the intricate details of reaction mechanisms, offering insights that are often difficult to obtain through experimental means alone. For a molecule like this compound, computational studies can elucidate the energetics of different reaction pathways, analyze the structures of transition states, and predict reactivity based on electronic properties.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory (DFT) is a widely used computational method to study the electronic structure of molecules and calculate their properties, including reaction energetics. nih.gov For the reactions of this compound, DFT calculations can be employed to determine the relative energies of reactants, intermediates, transition states, and products.

In the context of the intramolecular Friedel-Crafts acylation, DFT studies on similar systems have shown that the formation of the acylium ion is often the rate-determining step. nih.govresearchgate.net Calculations can quantify the activation energy for this step and for the subsequent electrophilic attack on the aromatic ring. The presence of the deactivating bromo substituent would be expected to increase the activation barrier for the cyclization compared to an unsubstituted phenyl ring. DFT can provide a quantitative measure of this deactivating effect.

For palladium-catalyzed cross-coupling reactions, DFT calculations can model the entire catalytic cycle, including the key steps of oxidative addition, transmetalation, and reductive elimination. uwindsor.canih.gov These calculations can help in understanding the chemoselectivity by comparing the activation barriers for the oxidative addition of the palladium catalyst to the C-Br bond versus its reaction with the C-Cl bond of the acyl chloride. Such studies have revealed that the choice of ligand on the palladium center significantly influences these energy barriers.

The following table presents hypothetical relative energy data that could be obtained from DFT calculations for competing reaction pathways of this compound.

| Reaction Pathway | Intermediate/Transition State | Calculated Relative Energy (kcal/mol) |

| Intramolecular Friedel-Crafts Acylation | Acylium Ion Formation (TS) | +25 |

| Intramolecular Friedel-Crafts Acylation | Wheland Intermediate | +5 |

| Pd-Catalyzed Suzuki Coupling | Oxidative Addition to C-Br (TS) | +18 |

| Pd-Catalyzed Suzuki Coupling | Oxidative Addition to C-Cl (Acyl) (TS) | +22 |

Note: The values in this table are illustrative and represent the type of data that would be generated from DFT calculations.

Transition State Analysis and Reaction Pathway Elucidation

The elucidation of a reaction mechanism requires the identification and characterization of all relevant transition states (TS). A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. nih.gov Computational methods allow for the precise location of these TS structures and the calculation of their geometries and vibrational frequencies. A key feature of a transition state is the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

For the intramolecular Friedel-Crafts acylation of this compound, transition state analysis would reveal the geometry of the molecule as the new carbon-carbon bond is being formed. It would show the precise orientation of the acylium ion relative to the aromatic ring at the point of highest energy. DFT studies on related electrophilic aromatic substitutions have detailed the structures of such transition states, often resembling the so-called Wheland intermediate or sigma complex. ic.ac.uklumenlearning.com

In the case of competing reaction pathways, such as intramolecular cyclization versus intermolecular reactions, transition state analysis can explain the observed product distribution. By comparing the calculated activation energies (the energy difference between the reactants and the transition state) for each pathway, the kinetically favored product can be predicted. Automated methods for finding transition state structures, such as the artificial force induced reaction (AFIR) method, can be applied to explore potential intramolecular pathways. numberanalytics.com

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a qualitative model used to explain and predict the reactivity of molecules based on the interaction of their highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). ucsb.eduresearchgate.net The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital to which a molecule is most likely to accept electrons (acting as an electrophile). numberanalytics.comnumberanalytics.com

For this compound, FMO theory can provide insights into its dual electrophilic nature. The acyl chloride moiety will have a low-lying LUMO localized on the carbonyl carbon, making it a potent electrophilic site for nucleophilic attack. The bromo-substituted phenyl ring, under the influence of a Lewis acid in a Friedel-Crafts reaction, also acts as a nucleophile, with its HOMO being involved in the attack on the electrophilic acylium ion.

FMO analysis can be particularly useful in understanding regioselectivity in electrophilic aromatic substitution. The lobes of the HOMO of the bromobenzene (B47551) ring will be largest at the ortho and para positions, indicating that these are the most nucleophilic sites. libretexts.orggoogle.com In the case of intramolecular acylation, the tethered acyl chain restricts the attack to the ortho position.

Furthermore, FMO theory can help rationalize the chemoselectivity in reactions with external nucleophiles. By comparing the energy of the LUMO on the acyl chloride carbonyl carbon with the LUMO associated with the C-Br bond (specifically, the σ* anti-bonding orbital), one can predict which site is more susceptible to nucleophilic attack. Generally, the LUMO of the acyl chloride is significantly lower in energy, making it the more reactive electrophilic center in the absence of a catalyst to activate the aryl bromide.

The table below outlines the key orbitals involved in the reactivity of this compound according to FMO theory.

| Reaction Type | Interacting Orbitals | Description |

| Nucleophilic Acyl Substitution | Nucleophile HOMO & Acyl Chloride LUMO | The nucleophile donates electrons to the low-energy LUMO of the carbonyl group. |

| Intramolecular Friedel-Crafts Acylation | Aromatic Ring HOMO & Acylium Ion LUMO | The electron-rich aromatic ring attacks the highly electrophilic acylium ion. |

| Palladium-Catalyzed Cross-Coupling | Palladium d-orbitals & C-Br σ and σ* orbitals | The palladium catalyst interacts with the orbitals of the C-Br bond to facilitate oxidative addition. |

Applications in Advanced Organic Synthesis

Construction of Complex Organic Molecules

The compound is instrumental in assembling complex molecular frameworks through several fundamental organic reactions.

The Friedel-Crafts acylation is a cornerstone of carbon-carbon bond formation in aromatic chemistry, and 3-(2-Bromophenyl)propanoyl chloride is an excellent acylating agent for this purpose. rsc.orgmasterorganicchemistry.com In this electrophilic aromatic substitution reaction, the acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to produce an aryl ketone. masterorganicchemistry.comlibretexts.org The reaction proceeds via the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring. masterorganicchemistry.com

This method is widely used for the synthesis of ketones with high purity. google.com A key advantage of Friedel-Crafts acylation over alkylation is that the acyl group is deactivating, which prevents further reactions on the newly formed ketone, thus avoiding poly-acylation products. libretexts.org The reaction between this compound and an aromatic substrate like benzene (B151609) would yield 1-phenyl-3-(2-bromophenyl)propan-1-one. The conditions for such reactions can be optimized, for instance, by running them at low temperatures to improve selectivity for the para-isomer when using substituted benzenes. google.com

Table 1: Key Aspects of Friedel-Crafts Acylation

| Feature | Description |

|---|---|

| Reactants | This compound, Aromatic Compound (e.g., Benzene) |

| Catalyst | Lewis Acid (e.g., AlCl₃, FeCl₃) masterorganicchemistry.com |

| Product | Aryl Ketone |

| Mechanism | Electrophilic Aromatic Substitution rsc.org |

| Key Intermediate | Acylium Ion |

| Advantage | Avoids poly-substitution due to deactivation of the product ring. libretexts.org |

This compound readily undergoes nucleophilic acyl substitution with alcohols and amines to form esters and amides, respectively. These reactions are fundamental in organic synthesis due to the prevalence of ester and amide functional groups in pharmaceuticals and materials.

The reaction with an alcohol, such as ethanol, is typically rapid and exothermic, yielding the corresponding ester (ethyl 3-(2-bromophenyl)propanoate) and hydrogen chloride. chemguide.co.uk The mechanism involves the nucleophilic attack of the alcohol's oxygen on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. chemguide.co.uk

Similarly, amides are synthesized by reacting the acyl chloride with ammonia, a primary amine, or a secondary amine. libretexts.orghud.ac.uk The reaction is generally vigorous and requires two equivalents of the amine: one to act as the nucleophile and the second to neutralize the hydrogen chloride byproduct, forming an ammonium (B1175870) salt. libretexts.org For example, reacting this compound with aniline (B41778) would produce N-phenyl-3-(2-bromophenyl)propanamide. vaia.com The use of bio-based solvents like Cyrene™ is being explored as a greener alternative to traditional solvents for these reactions. hud.ac.uk

Table 2: Synthesis of Esters and Amides

| Reaction | Nucleophile | Product | Byproduct |

|---|---|---|---|

| Esterification | Alcohol (R'-OH) | Ester (RCOOR') | HCl |

| Amidation | Ammonia (NH₃) | Primary Amide (RCONH₂) | NH₄Cl |

| Amidation | Primary Amine (R'-NH₂) | Secondary Amide (RCONHR') | R'NH₃Cl |

| Amidation | Secondary Amine (R'₂NH) | Tertiary Amide (RCONR'₂) | R'₂NH₂Cl |

Acid anhydrides can be synthesized from acyl chlorides via reaction with a carboxylate salt. vaia.com In this nucleophilic acyl substitution, this compound would react with a salt like sodium acetate (B1210297). The carboxylate ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. The subsequent elimination of the chloride ion results in the formation of a mixed anhydride, in this case, acetic 3-(2-bromophenyl)propanoic anhydride. This reaction provides a straightforward route to both symmetric and unsymmetric acid anhydrides. chemguide.co.uk

Utility in Heterocyclic Chemistry

Acyl chlorides are pivotal starting materials for the synthesis of various heterocyclic compounds. This compound is a precursor for nitrogen- and oxygen-containing ring systems with potential biological activities.

Pyrrolin-2-ones, also known as γ-lactams, are important structural motifs in many biologically active compounds. Various synthetic strategies exist for their construction. One modern approach involves a visible-light-induced copper-catalyzed [4+1] annulation reaction between acrylamides and aroyl chlorides, which produces a wide range of substituted α,β-unsaturated-γ-lactams under mild conditions. organic-chemistry.org While this illustrates a pathway using an aroyl chloride, this compound, an alkanoyl chloride, could be adapted for related syntheses of saturated γ-lactam systems or other pyrrolidone derivatives through different multi-step pathways.

Oxazoles are five-membered heterocyclic compounds present in many pharmacologically active molecules. researchgate.net this compound can be a key reactant in several synthetic routes to oxazoles. In the Robinson-Gabriel synthesis, an α-acylamino ketone undergoes cyclodehydration to form the oxazole (B20620) ring. pharmaguideline.com this compound can be used to acylate an α-amino ketone, thereby generating the necessary precursor for this cyclization.

Another method involves the reaction of acyl chlorides with isocyanides. pharmaguideline.com For instance, the reaction of this compound with tosylmethyl isocyanide (TosMIC) in the presence of a base can lead to the formation of a 5-substituted oxazole derivative. researchgate.net These methods highlight the role of acyl chlorides in building the core structure of oxazole-containing compounds. ijpsonline.com

Pyrazole (B372694) and Thiazole (B1198619) Synthesis

While direct, documented syntheses of pyrazole and thiazole derivatives using this compound are not extensively reported in readily available literature, the structural motifs of this compound suggest plausible synthetic routes. The acyl chloride moiety can react with hydrazine (B178648) derivatives to form hydrazones, which can then undergo cyclization to yield pyrazole rings. Similarly, reaction with thioamides or other sulfur-containing nucleophiles could, in principle, lead to the formation of thiazole structures. Further research is needed to explore and document these potential synthetic pathways.

Quinazolinone and Benzoxazole (B165842) Derivatives

The synthesis of quinazolinone and benzoxazole derivatives often involves the condensation of an appropriate ortho-substituted aniline or aminophenol with a carboxylic acid derivative. In this context, this compound could serve as the acylating agent. The reaction would proceed through the formation of an amide or ester linkage, followed by an intramolecular cyclization to furnish the final heterocyclic core. The bromo-substituent on the phenyl ring would remain available for subsequent functionalization, allowing for the creation of diverse molecular libraries.

Ring Expansion and Rearrangement Reactions

The application of this compound in specific ring expansion or rearrangement reactions is an area that warrants further investigation. The inherent strain in certain cyclic systems derived from this compound could potentially be exploited to drive such transformations. For instance, intramolecular reactions involving the bromo-phenyl group and the propanoyl chain could lead to novel polycyclic structures.

Strategic Building Block for Diverse Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The acyl chloride can be used to introduce the 3-(2-bromophenyl)propyl moiety into a molecule, which can then be elaborated through reactions at the bromine atom, such as Suzuki, Heck, or Buchwald-Hartwig cross-coupling reactions. This allows for the strategic construction of complex molecular architectures with potential applications in medicinal chemistry and materials science.

Application in Polymer Chemistry

The reactivity of the acyl chloride group in this compound also extends its utility to the field of polymer chemistry.

Synthesis of Functionalized Monomers

This compound can be employed to synthesize functionalized monomers for polymerization. By reacting this compound with molecules containing a polymerizable group (e.g., a vinyl group or a hydroxyl group), monomers bearing a pendant 2-bromophenylpropyl group can be prepared. These monomers can then be used in various polymerization techniques to create polymers with tailored properties.

Incorporation into Polymer Backbones or Side Chains

This compound can be directly involved in polymerization reactions, such as polycondensation, with appropriate co-monomers to incorporate the 3-(2-bromophenyl)propyl unit into the polymer backbone. Alternatively, it can be used to functionalize existing polymers by reacting it with reactive groups present on the polymer side chains, thereby introducing the bromo-phenyl moiety for further post-polymerization modifications. This approach allows for the development of functional polymers with specific chemical and physical properties.

Derivatization for Tailored Polymer Properties

While direct, specific examples of the use of this compound for the derivatization of polymers are not extensively documented in the reviewed literature, the general reactivity of acyl chlorides provides a strong basis for its potential in this area. Acyl chlorides are well-established reagents for the functionalization of polymers containing hydroxyl or amine groups. This process typically involves the esterification or amidation of the polymer backbone, thereby introducing new chemical functionalities that can tailor the polymer's physical and chemical properties.

The incorporation of the 3-(2-bromophenyl)propanoyl moiety onto a polymer could introduce several desirable characteristics. The bromo-substituent, for instance, can serve as a handle for subsequent post-polymerization modifications, such as cross-linking or the attachment of other functional groups via cross-coupling reactions. This would allow for the creation of polymers with highly specific and complex functionalities.

Precursor for Advanced Pharmaceutical Intermediates and Lead Compounds

The application of this compound as a precursor for pharmaceutical intermediates is a more prominently documented area of its utility. Its role in the synthesis of complex molecules, such as renin inhibitors and modulators of melanocortin receptors, highlights its importance in medicinal chemistry.

Design and Synthesis of Novel Molecular Scaffolds

The structure of this compound is particularly amenable to the construction of diverse molecular scaffolds, which form the core of many therapeutic agents. A notable application is in the synthesis of intermediates for renin inhibitors. epo.org In this context, the acyl chloride can be reacted with appropriate amines to form amide linkages, a key step in building the larger, complex structures of these antihypertensive drugs.

Furthermore, the presence of the 2-bromo substituent on the phenyl ring opens up possibilities for intramolecular cyclization reactions. For instance, through a Friedel-Crafts-type reaction, the acyl chain could be induced to cyclize onto the phenyl ring, leading to the formation of substituted tetralone scaffolds. These tetralone cores are prevalent in a variety of biologically active compounds. While specific examples utilizing this compound for this purpose are not explicitly detailed in the searched literature, the fundamental principles of organic synthesis support this potential application.

The general synthetic utility of this compound is further underscored by its precursor, 3-(2-bromophenyl)propanoic acid, which is commercially available and serves as the starting point for the synthesis of the acyl chloride. sigmaaldrich.comnih.gov

Role in Structure-Activity Relationship (SAR) Studies of Derivatives (excluding biological activity or efficacy)

The 3-(2-bromophenyl)propanoyl moiety plays a significant role in the exploration of structure-activity relationships (SAR) of various derivatives, particularly in the context of melanocortin receptor modulators. epo.orggoogle.com SAR studies are fundamental in medicinal chemistry to understand how the chemical structure of a compound influences its interaction with a biological target.

In the design of melanocortin-4 receptor (MC4R) antagonists, for example, derivatives containing a 3-phenylpropanoyl scaffold have been investigated. nih.gov By systematically modifying the substituents on the phenyl ring, such as the introduction of a bromo group at the 2-position, researchers can probe the steric and electronic requirements of the receptor's binding pocket. The position and nature of the halogen atom can significantly influence the conformation of the molecule and its ability to fit into the receptor.

The table below illustrates the type of structural variations that are central to SAR studies, where the "R" group on the phenyl ring of a propanoyl scaffold is systematically altered to understand its impact on molecular interactions.

| R Group at position 2 | Resulting Phenylpropanoyl Scaffold |

| H | 3-Phenylpropanoyl |

| Br | 3-(2-Bromophenyl)propanoyl |

| Cl | 3-(2-Chlorophenyl)propanoyl |

| CH₃ | 3-(2-Methylphenyl)propanoyl |

This table is illustrative of the variations in SAR studies and does not represent specific compounds from the cited literature.

These studies, which analyze how such structural modifications affect the molecule's properties, are crucial for the rational design of more potent and selective drug candidates. The insights gained from the inclusion of the 3-(2-bromophenyl)propanoyl group contribute to a deeper understanding of the molecular features necessary for a compound to interact effectively with its target.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Structural Elucidation of Reaction Products and Intermediates

Spectroscopy is a cornerstone in the characterization of "3-(2-Bromophenyl)propanoyl chloride," providing detailed insights into its atomic and molecular framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

Aromatic Protons: The protons on the bromophenyl ring would appear in the downfield region, typically between 7.0 and 7.6 ppm, with their splitting patterns dictated by their coupling with adjacent protons.

Aliphatic Protons: The two methylene (B1212753) (-CH₂-) groups of the propanoyl chain would present as two distinct multiplets. The methylene group adjacent to the carbonyl chloride (α-CH₂) would be deshielded and is expected to resonate further downfield compared to the methylene group adjacent to the phenyl ring (β-CH₂). For a similar structure, 1-bromopropane (B46711), the proton signals are observed at approximately 1.04 ppm (CH₃), 1.89 ppm (-CH₂-), and 3.42 ppm (-CH₂Br). docbrown.info The integrated signal intensity ratio for the aliphatic protons in "this compound" should correspond to 2:2. docbrown.info

¹³C NMR: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. docbrown.info

Carbonyl Carbon: The carbon of the acyl chloride group (-COCl) is highly deshielded and would appear significantly downfield, likely above 170 ppm.

Aromatic Carbons: The six carbons of the phenyl ring would generate signals in the aromatic region (approx. 120-145 ppm). The carbon atom bonded to the bromine (C-Br) would be influenced by the halogen's electronegativity and anisotropy, with its chemical shift being distinct from the other aromatic carbons.

Aliphatic Carbons: The two methylene carbons would be observed in the upfield region. In 1-bromopropane, the carbon attached to bromine appears at approximately 35.5 ppm, while the adjacent methylene carbon is at 26.2 ppm, and the terminal methyl carbon is at 13.5 ppm. docbrown.info A similar trend of decreasing chemical shift further from the electron-withdrawing groups is expected for "this compound".

Predicted NMR Data for this compound

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Aromatic C-H | 7.0 - 7.6 | Multiplet |

| ¹H | -CH₂-COCl | ~3.0 - 3.5 | Triplet |

| ¹H | Ar-CH₂- | ~2.8 - 3.2 | Triplet |

| ¹³C | -C OCl | >170 | Singlet |

| ¹³C | Aromatic C -Br | ~122 | Singlet |

| ¹³C | Aromatic C -H | 127 - 134 | Multiplets |

| ¹³C | Aromatic C -C | ~140 | Singlet |

| ¹³C | -C H₂-COCl | ~45 - 50 | Singlet |

IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of "this compound" would be dominated by a very strong absorption band characteristic of the acyl chloride carbonyl (C=O) stretch. For a similar compound, propionyl chloride, this band appears around 1800 cm⁻¹. Other expected absorptions include:

C=O Stretch (Acyl Chloride): A strong, sharp peak in the range of 1785-1815 cm⁻¹.

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

C-H Stretch (Aromatic): Peaks appearing above 3000 cm⁻¹.

C-H Stretch (Aliphatic): Peaks appearing just below 3000 cm⁻¹.

C-Cl Stretch: A band in the 600-800 cm⁻¹ region.

C-Br Stretch: A band typically found in the 500-650 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly effective for observing symmetric vibrations and bonds involving heavy atoms. nih.gov For "this compound," key Raman signals would include:

Aromatic Ring Breathing Mode: A strong, sharp signal around 1000 cm⁻¹, characteristic of the substituted benzene (B151609) ring.

C-Br Stretch: A strong signal in the lower frequency region, which is often more intense in Raman than in IR spectra.

Symmetric CH₂ Stretch: Signals corresponding to the symmetric vibrations of the methylene groups.

The use of polarized light in Raman spectroscopy can help distinguish between symmetric and asymmetric vibrational modes, aiding in definitive band assignments. spectroscopyonline.com

Characteristic Vibrational Frequencies

| Functional Group | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| C=O (Acyl Chloride) | 1785-1815 (Strong) | Moderate |

| C=C (Aromatic) | 1450-1600 (Medium-Weak) | Strong |

| C-Br (Aromatic) | 500-650 (Medium) | Strong |

Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. The molecular formula for "this compound" is C₉H₈BrClO. uni.lu

Molecular Ion Peak: The mass spectrum would show a characteristic molecular ion (M⁺) cluster due to the presence of two halogen isotopes, bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a complex isotopic pattern for the molecular ion peak around m/z 244, 246, and 248.

Fragmentation Pattern: Electron ionization (EI) would induce fragmentation, providing valuable structural clues. Key fragmentation pathways for halogenated compounds often involve the loss of the halogen atom. miamioh.edu For related structures like ethyl 3-(2-chlorophenyl)-propenoate, a significant fragmentation pathway is the loss of the ortho-halogen, facilitated by the side chain, to form a stable benzopyrylium ion. nih.govmetabolomics.se

Expected fragmentation for "this compound" could include:

Loss of Cl: [M-Cl]⁺

Loss of Br: [M-Br]⁺

Loss of the propanoyl chloride side chain: [M-CH₂CH₂COCl]⁺, leading to a bromophenyl fragment.

α-cleavage: Cleavage of the C-C bond adjacent to the carbonyl group.

Predicted Mass Spectrometry Data

| Adduct/Fragment | Predicted m/z |

|---|---|

| [M]⁺ | 245.94 |

| [M+H]⁺ | 246.95 |

| [M+Na]⁺ | 268.93 |

| [M-H]⁻ | 244.94 |

Data sourced from PubChem predictions. uni.lu

UV-Vis spectroscopy probes the electronic transitions within a molecule and can be used to monitor reaction progress if the reactant, intermediates, or products have distinct chromophores. scispace.com The chromophore in "this compound" is the bromophenyl group and the carbonyl group.

Electronic Transitions: The absorption of UV light promotes electrons from a lower energy orbital to a higher energy one. libretexts.org

π → π* Transitions: The benzene ring contains a conjugated π-system. These transitions are typically strong and are expected to result in intense absorption bands in the UV region, likely below 280 nm. The bromine substituent on the ring will cause a bathochromic (red) shift, moving the absorption to a longer wavelength compared to unsubstituted benzene. truman.edu

n → π* Transitions: The carbonyl group of the acyl chloride has non-bonding electrons (n) on the oxygen atom. The transition of these electrons to an antibonding π* orbital is possible. These n → π* transitions are typically weak (low molar absorptivity) and appear at longer wavelengths than the π → π* transitions. truman.edu

This technique can be valuable for quantitatively tracking the formation or consumption of conjugated species during a chemical reaction by monitoring the change in absorbance at a specific wavelength (λ_max) over time, according to the Beer-Lambert Law. illinois.edu

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. wikipedia.org While a crystal structure for "this compound" itself is not publicly available, analysis of closely related structures, such as 2-(4-chlorophenyl)-2-oxoethyl 3-bromobenzoate, provides insight into the likely structural features. researchgate.net

From such analogous structures, one can expect the following:

Molecular Conformation: The molecule would adopt a conformation that minimizes steric strain. The dihedral angles between the plane of the phenyl ring and the propanoyl side chain would be a key conformational parameter.

Bond Lengths and Angles: X-ray analysis would provide precise measurements of all bond lengths and angles, confirming the covalent structure. The C-Br, C-Cl, and C=O bond lengths would be of particular interest.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating "this compound" from starting materials, by-products, and solvents, as well as for assessing its purity.

Gas Chromatography (GC): Given its likely volatility, GC is a suitable technique for the analysis of "this compound". fishersci.com The compound would be passed through a capillary column with a stationary phase, and separation would be based on boiling point and polarity. A Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) could be used for detection, with the latter providing both separation and structural identification.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for non-volatile or thermally sensitive compounds. For "this compound," reversed-phase HPLC would likely be employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). The compound would be separated based on its hydrophobicity. A UV detector, set to a wavelength where the phenyl ring absorbs, would be an appropriate method for detection.

Thin-Layer Chromatography (TLC): TLC is a rapid and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. A silica (B1680970) gel plate would be used as the stationary phase, and the separation would be visualized under UV light.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound, offering high resolution and sensitivity for its quantification and purity determination. Due to the reactive nature of the acyl chloride moiety, which can hydrolyze in the presence of protic solvents, reversed-phase HPLC methods are carefully developed. These methods typically employ a non-polar stationary phase (like C18 or C8) and a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water. To prevent on-column degradation, the analysis is often performed rapidly, and the water content in the mobile phase is minimized or buffered at a low pH.

UV detection is commonly used, as the benzene ring within the this compound structure provides strong chromophores, allowing for sensitive detection at wavelengths typically between 210 and 254 nm. The retention time of the compound is a key parameter for its identification, while the peak area allows for precise quantification against a known standard. HPLC is invaluable for separating the target compound from starting materials, by-products, and degradation products, such as 3-(2-bromophenyl)propanoic acid.

Table 1: Illustrative HPLC Parameters for this compound Analysis

| Parameter | Value/Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (70:30) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Hypothetical Retention Time | 4.5 minutes |

Gas Chromatography (GC) and GC/MS for Volatile Derivatives

Direct analysis of this compound by Gas Chromatography (GC) can be challenging due to its high boiling point and thermal lability. The reactive acyl chloride group can also interact with active sites in the GC inlet or column, leading to degradation and poor peak shape. Therefore, GC analysis of this compound often necessitates derivatization into more volatile and thermally stable analogues.

When coupled with Mass Spectrometry (GC/MS), this technique becomes a powerful tool for both qualitative and quantitative analysis. After derivatization, the resulting compound can be separated by GC and subsequently ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that confirms the identity of the analyte. The molecular ion peak helps to determine the molecular weight of the derivative, while characteristic fragment ions, such as those corresponding to the loss of the bromine atom or cleavage of the propanoyl chain, provide structural information.

In Situ Spectroscopic Monitoring of Reaction Progress

Real-time monitoring of reactions involving this compound is crucial for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints. In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) spectroscopy, are particularly well-suited for this purpose.

By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the infrared spectrum can be monitored continuously. The strong carbonyl (C=O) stretching vibration of the acyl chloride group in this compound appears at a characteristic high frequency (typically around 1800 cm⁻¹). As the reaction proceeds, for instance, in an esterification or amidation reaction, the disappearance of this peak and the concurrent appearance of a new carbonyl peak at a lower frequency (e.g., ~1735 cm⁻¹ for an ester or ~1650 cm⁻¹ for an amide) can be tracked. This allows for precise determination of when the reaction is complete, preventing the formation of by-products due to over-reaction and optimizing reaction times and conditions.

Table 2: Characteristic IR Frequencies for Monitoring Reactions of this compound

| Functional Group | Compound Type | Characteristic C=O Stretch (cm⁻¹) |

| Acyl Chloride | This compound | ~1800 |

| Ester | Product of Esterification | ~1735 |

| Amide | Product of Amidation | ~1650 |

| Carboxylic Acid | Hydrolysis Product | ~1700 |

Derivatization Strategies for Enhanced Analytical Performance

Derivatization is a key strategy to improve the analytical properties of this compound, particularly for GC analysis but also applicable to HPLC. This involves converting the reactive acyl chloride into a more stable and easily detectable derivative.

A common derivatization approach is the reaction with an alcohol, such as methanol (B129727) or ethanol, to form the corresponding methyl or ethyl ester. These esters are significantly more stable and volatile than the parent acyl chloride, making them ideal for GC and GC/MS analysis. Another strategy involves reaction with an amine, such as aniline (B41778) or a fluorescently tagged amine, to form an amide. This can be particularly useful for HPLC analysis, as the introduction of a fluorescent tag can dramatically increase detection sensitivity, allowing for the analysis of trace amounts of the compound. The choice of derivatizing agent depends on the analytical technique being used and the specific requirements of the analysis.

Future Directions and Emerging Research Opportunities

Development of More Sustainable and Green Synthetic Routes

The traditional synthesis of acyl chlorides, including 3-(2-Bromophenyl)propanoyl chloride, often relies on reagents like thionyl chloride (SOCl₂), phosphorus trichloride (B1173362) (PCl₃), and phosphorus pentachloride (PCl₅). walshmedicalmedia.comacs.org These methods, while effective, generate hazardous byproducts such as sulfur dioxide, hydrogen chloride, and phosphorus-based acids, posing environmental and handling challenges. walshmedicalmedia.com Consequently, a significant area of future research lies in the development of greener and more sustainable synthetic protocols.

Emerging strategies focus on replacing these harsh chlorinating agents with more environmentally benign alternatives. One promising approach involves the use of oxalyl chloride , which decomposes into volatile byproducts (CO, CO₂, and HCl), simplifying purification. scienceopen.com Another green alternative is the use of cyanuric chloride , which can also convert carboxylic acids to acyl chlorides under milder conditions. scienceopen.com The development of catalytic methods, such as the use of 3,3-dichlorocyclopropenes , offers a pathway to minimize waste by employing the chlorinating agent in catalytic amounts. cmu.edu

Furthermore, photocatalysis represents a frontier in green chemistry. Visible-light photocatalysis has been demonstrated for the synthesis of acyl chlorides from aldehydes, offering a metal-free and milder reaction pathway that could be adapted for the synthesis of compounds like this compound. cmu.edu The exploration of biocatalysis , using enzymes to mediate the conversion of the corresponding carboxylic acid, 3-(2-bromophenyl)propanoic acid, to the acyl chloride, presents another exciting, albeit challenging, avenue for sustainable synthesis. researchgate.net The use of immobilized catalysts is also gaining traction as it allows for easier separation and recycling of the catalyst, reducing waste and cost. youtube.com

A comparative table of traditional and emerging green reagents for acyl chloride synthesis is presented below:

| Reagent | Byproducts | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | SO₂, HCl | Readily available, effective | Toxic and corrosive byproducts |

| Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Volatile byproducts, milder conditions | More expensive than SOCl₂ |

| Cyanuric Chloride | Cyanuric acid | Solid, easy to handle | Stoichiometric waste |

| 3,3-Dichlorocyclopropenes | - | Catalytic, mild conditions | Reagent complexity and cost |

| Photocatalysis | - | Metal-free, mild conditions | Requires specialized equipment |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The reactivity of this compound makes it a key reagent in reactions like Friedel-Crafts acylation. However, achieving high selectivity, particularly in complex molecules with multiple reactive sites, remains a challenge. Future research will undoubtedly focus on the discovery and implementation of novel catalytic systems to control the regioselectivity and chemoselectivity of these reactions.

One area of intense investigation is the use of lanthanide-based catalysts . walshmedicalmedia.comscienceopen.comresearchgate.netwikipedia.orgnih.gov Lanthanide triflates, for instance, have shown promise as recyclable catalysts for Friedel-Crafts acylation, offering a greener alternative to traditional Lewis acids like aluminum chloride (AlCl₃). libretexts.org The unique electronic properties of lanthanides can be tuned to achieve high catalytic activity and selectivity. scienceopen.com Homoleptic organolanthanide catalysts are also emerging as powerful tools in organic synthesis due to their high reactivity and ability to be fine-tuned. scienceopen.comresearchgate.net

The development of heterogeneous catalysts , such as zeolites and metal oxides (e.g., ZnO), is another key direction. cmu.edudtic.mil These solid catalysts can be easily separated from the reaction mixture, simplifying purification and allowing for their reuse. cmu.edu Research into designing the pore structure and active sites of these catalysts can lead to enhanced selectivity for specific acylation products.

Furthermore, the exploration of bifunctional catalysts , which possess both a Lewis acidic site to activate the acyl chloride and a basic site to control the substrate orientation, could lead to unprecedented levels of selectivity. The goal is to move beyond stoichiometric Lewis acids, which generate significant waste, towards truly catalytic and highly selective systems. cmu.edu

Expansion of Applications in Materials Science and Functional Molecule Design

The bifunctional nature of this compound, with its reactive acyl chloride group and a bromo-aromatic moiety, makes it an attractive monomer for the synthesis of novel polymers and functional materials. Future research will likely see an expansion of its applications in materials science.

The acyl chloride group can be readily used in polycondensation reactions with diols or diamines to create polyesters and polyamides. The presence of the bromine atom on the phenyl ring provides a handle for further functionalization of the resulting polymer through cross-coupling reactions, allowing for the tuning of the material's properties, such as its optical, electronic, or thermal characteristics.

Another emerging application is in the surface functionalization of materials. Acyl chlorides can be used to modify surfaces containing hydroxyl or amine groups, such as those on carbon nanotubes or silica (B1680970) gels. wikipedia.orgdtic.mil This allows for the covalent attachment of the 2-bromophenylpropyl moiety, which can then be used to introduce other functionalities or to alter the surface properties of the material.

In the realm of functional molecule design , this compound can serve as a scaffold for the synthesis of complex molecules with specific biological or photophysical properties. The acyl chloride allows for the facile introduction of the 3-(2-bromophenyl)propyl group into a larger molecular framework, while the bromine atom can be subsequently transformed into a variety of other functional groups using modern cross-coupling chemistry. This opens up possibilities for the creation of new pharmaceuticals, molecular probes, and organic electronic materials.

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of this compound and its subsequent reactions often involve highly reactive and potentially hazardous intermediates. Flow chemistry and the use of microreactors offer a transformative approach to handle such processes with enhanced safety and control. libretexts.orgdtic.mil

Continuous flow systems allow for the on-demand generation of reactive species like acyl chlorides in small, controlled volumes, minimizing the risks associated with their accumulation in traditional batch reactors. cmu.eduresearchgate.netwikipedia.orgnih.govlibretexts.org The superior heat and mass transfer in microreactors enables precise temperature control, which is crucial for managing highly exothermic reactions and improving product selectivity. libretexts.orgdtic.mil

Future research will focus on developing robust and scalable flow processes for the synthesis of this compound itself, potentially integrating its formation with subsequent reaction steps in a "telescoped" synthesis. beilstein-journals.org This approach eliminates the need for isolation and purification of the often-unstable acyl chloride intermediate, leading to more efficient and streamlined synthetic routes.

The integration of flow reactors with automated synthesis platforms will further accelerate research and development. These platforms can systematically vary reaction parameters such as temperature, residence time, and reagent stoichiometry, allowing for rapid optimization of reaction conditions. This high-throughput experimentation will be invaluable for exploring the full synthetic potential of this compound and for discovering new applications.

Advanced Theoretical Modeling for Predictive Synthesis and Reactivity

The development of new synthetic methods and applications for this compound can be significantly accelerated through the use of advanced theoretical modeling and computational chemistry . walshmedicalmedia.com

Density Functional Theory (DFT) calculations can be employed to elucidate the reaction mechanisms of both the formation of this compound and its subsequent reactions. scienceopen.comresearchgate.net By modeling the potential energy surfaces, researchers can identify transition states and intermediates, providing a deeper understanding of the factors that control reactivity and selectivity. scienceopen.com This knowledge can then be used to rationally design more efficient catalysts and to predict the outcome of new reactions.

Computational methods can also be used to predict the properties of molecules and materials derived from this compound. For example, the electronic and optical properties of polymers incorporating this monomer can be simulated before they are synthesized, guiding the design of materials with specific functionalities.

The integration of machine learning and artificial intelligence with computational chemistry is an exciting emerging field. cmu.edunih.gov By training algorithms on large datasets of reaction outcomes, it may become possible to predict the optimal conditions for the synthesis of this compound and to forecast its reactivity in various chemical transformations with high accuracy. This predictive power will undoubtedly accelerate the discovery of new and innovative applications for this versatile chemical compound. dtic.mil

Q & A

Basic Research Questions

What are the optimal synthetic routes for preparing 3-(2-bromophenyl)propanoyl chloride, and how do reaction conditions influence yield?

Methodological Answer:

The most common synthesis involves reacting 3-(2-bromophenyl)propanoic acid with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) under reflux (3–5 hours). For example, a protocol adapted from similar arylpropanoyl chloride syntheses uses a 1:3 molar ratio of acid to SOCl₂, followed by solvent removal under reduced pressure to isolate the product as a moisture-sensitive oil . Key considerations include:

- Purity of starting material : Impurities in the carboxylic acid can lead to side reactions.

- Moisture control : Acyl chlorides hydrolyze readily; use dry solvents and inert atmospheres.

- Temperature : Excessive heat may decompose the product; reflux at 40–50°C is typical.

How can researchers characterize this compound, and what spectroscopic markers are critical?

Methodological Answer:

Standard characterization includes:

- FT-IR : A strong C=O stretch near 1800 cm⁻¹ and C-Cl stretch at 550–600 cm⁻¹ confirm the acyl chloride group .

- ¹H/¹³C NMR : The aromatic protons of the 2-bromophenyl group appear as a multiplet in the δ 7.2–7.6 ppm region, while the propanoyl chain shows resonances at δ 3.1–3.4 (CH₂) and δ 2.6–2.9 (CH₂ adjacent to carbonyl) .

- Mass spectrometry (MS) : Molecular ion peaks at m/z 247/249 (M⁺, Br isotope pattern) align with the molecular formula C₉H₈BrClO .

What precautions are necessary for handling and storing this compound?

Methodological Answer:

- Storage : Keep under inert gas (N₂/Ar) at –20°C in sealed, amber vials to prevent hydrolysis or photodegradation.

- Handling : Use anhydrous gloves and syringes; work in a fume hood to avoid inhalation of HCl vapors.

- Quenching : Excess reagent can be neutralized with cold sodium bicarbonate solution .

Advanced Research Questions

How can unexpected byproducts, such as dimerized or oxidized species, arise during synthesis, and how are they identified?

Methodological Answer:

Thionyl chloride-mediated reactions may produce redox byproducts under certain conditions. For example, oxidative coupling of phenolic intermediates (as observed in analogous systems) can yield biphenyl derivatives or quinones . To mitigate this:

- Monitor reaction progress : Use TLC or in-situ IR to detect early deviations.

- Purification challenges : Byproducts often have higher polarity; column chromatography with hexane/ethyl acetate (9:1) can resolve them.

- Advanced analytics : High-resolution MS (HRMS) and X-ray crystallography help confirm unexpected structures .

What strategies enable selective functionalization of this compound without displacing the bromine atom?

Methodological Answer:

The bromine atom is susceptible to nucleophilic aromatic substitution (SNAr) under basic conditions. To preserve it:

- Avoid strong bases : Use mild bases like pyridine or DMAP in coupling reactions.

- Temperature control : Perform reactions at 0–25°C to suppress SNAr.

- Protecting groups : Temporarily protect the acyl chloride with tert-butyl esters if subsequent steps require harsh conditions .

How can computational modeling predict the reactivity of this compound in nucleophilic acyl substitution?

Methodological Answer:

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilicity : The carbonyl carbon’s partial charge (≈ +0.3 e) indicates susceptibility to nucleophilic attack.

- Steric effects : The 2-bromophenyl group creates a steric shield, favoring reactions at the less hindered propanoyl chain.

- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, accelerating substitution .

What in vitro assays are suitable for evaluating the bioactivity of derivatives of this compound?

Methodological Answer:

- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for kinases).

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) assess antiproliferative potential.

- Metabolic stability : Incubate derivatives with liver microsomes to measure half-life (t₁/₂) and CYP450 interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.